![molecular formula C21H15Br2N3O B440109 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B440109.png)
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core substituted with brominated naphthyl and phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-1-naphthylamine with 4-bromobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with methyl acetoacetate in the presence of a base such as sodium ethoxide to yield the final pyrazolone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Methoxy or thiocyanate derivatives.
Scientific Research Applications
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission and exhibiting neurotoxic effects . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromonaphthalene: Shares the bromonaphthyl group but lacks the pyrazolone core.
N-(4-Bromo-1-naphthyl)-acetamide: Similar bromonaphthyl group with an acetamide moiety instead of the pyrazolone core.
4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde: Contains the bromophenyl group but differs in the overall structure.
Uniqueness
4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core with brominated naphthyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H15Br2N3O |
|---|---|
Molecular Weight |
485.2g/mol |
IUPAC Name |
4-[(4-bromonaphthalen-1-yl)iminomethyl]-2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H15Br2N3O/c1-13-18(21(27)26(25-13)15-8-6-14(22)7-9-15)12-24-20-11-10-19(23)16-4-2-3-5-17(16)20/h2-12,25H,1H3 |
InChI Key |
CMUYPBFQQWBPMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC=C(C4=CC=CC=C43)Br |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


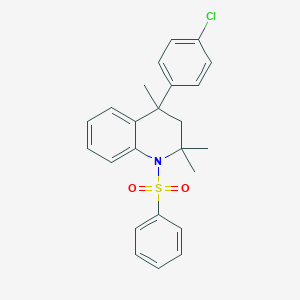
![4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440042.png)
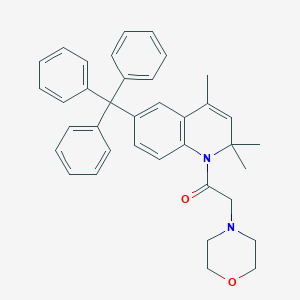
![METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B440060.png)
![ethyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440070.png)
![10-[(1,3-benzothiazol-2-yloxy)acetyl]-10H-phenothiazine](/img/structure/B440071.png)
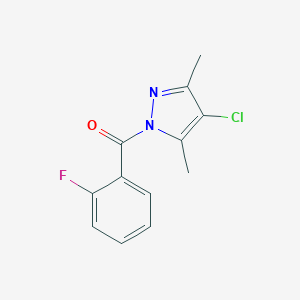
![propyl 4-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440081.png)
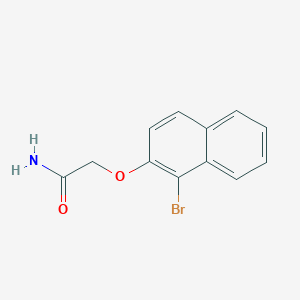
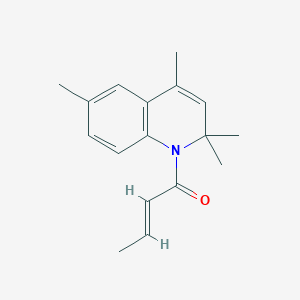
![2-(biphenyl-4-yl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B440117.png)
![2-(4-chlorobenzyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B440119.png)
![propyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B440127.png)
![4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N,N-DIETHYLBENZAMIDE](/img/structure/B440135.png)
